molecular formula C16H13N3O2S B2976520 (E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 304478-39-5

(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2976520
CAS No.: 304478-39-5
M. Wt: 311.36
InChI Key: UDOGZYLMLNPBFB-VCHYOVAHSA-N
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Description

(E)-2-((3-Nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative synthesized via the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 3-nitrobenzaldehyde under reflux in glacial acetic acid . The compound features a tetrahydrobenzo[b]thiophene core substituted with a nitrile group at position 3 and a 3-nitrobenzylideneimine moiety at position 2. Its E-configuration is stabilized by intramolecular hydrogen bonding and π-conjugation.

Properties

IUPAC Name

2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c17-9-14-13-6-1-2-7-15(13)22-16(14)18-10-11-4-3-5-12(8-11)19(20)21/h3-5,8,10H,1-2,6-7H2/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOGZYLMLNPBFB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrahydrobenzo[b]thiophene core structure with a carbonitrile group and a nitrobenzylidene moiety. The synthesis typically involves multi-component reactions that yield high purity and yield of the target compound. For instance, Gewald reactions have been effectively utilized to synthesize derivatives of tetrahydrobenzo[b]thiophene .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydrobenzo[b]thiophene scaffold. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cell Viability and Apoptosis Induction :
    • In vitro studies demonstrated that (E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile induces cell cycle arrest and apoptosis in cancer cell lines such as A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the activation of caspases 3 and 9, which are critical mediators of apoptosis .
  • Mechanism of Action :
    • The compound acts as a tubulin polymerization inhibitor , disrupting microtubule dynamics essential for mitosis. This was evidenced by dose-dependent G2/M phase accumulation in treated cells . Additionally, it has been shown to inhibit WEE1 kinase, further contributing to its antitumor efficacy .
  • Comparative Efficacy :
    • When compared to other known anticancer agents, the tetrahydrobenzo[b]thiophene derivatives exhibited broad-spectrum antitumor activity. For example, a related compound (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea) was identified as particularly potent against a variety of cancer cell lines .

Pharmacological Properties

The pharmacological profile of (E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile includes:

  • Antioxidant Activity : The total antioxidant capacity (TAC) of synthesized derivatives was evaluated using the phosphomolybdenum method. This suggests potential protective effects against oxidative stress in cellular environments .
  • Histone Deacetylase Inhibition : Compounds derived from this scaffold have been explored as isoform-selective HDAC inhibitors. Such activity is significant given the role of HDACs in cancer progression and therapy resistance .

Table 1: Biological Activity Summary

Activity TypeCell LineMechanism of ActionReference
CytotoxicityA549Tubulin polymerization inhibition
Apoptosis InductionMDA-MB-231Caspase activation
Antioxidant ActivityVariousTotal Antioxidant Capacity
HDAC InhibitionU937Isoform-selective inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent on Benzylidene Melting Point (°C) Biological Activity Synthesis Method References
(E)-2-((4-Nitrobenzylidene)amino)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Nitro - Not reported Reflux in glacial acetic acid
2-((3-Hydroxy-4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 3-Hydroxy-4-methoxy - Nanoparticle coating (anticancer) Condensation with isovanillin
2-((2-Methoxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-Methoxy - Antifungal potential Condensation in ethanol
(E)-2-((2,3-Dihydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2,3-Dihydroxy - Antioxidant (DFT-predicted) Condensation + X-ray diffraction
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Chloro - Structural studies Condensation + crystallography

Key Comparisons :

This may improve antiproliferative activity, as seen in related 2-aminothiophene derivatives . 4-Nitro analogs (e.g., ) exhibit similar reactivity but differ in steric and electronic profiles due to substituent position.

Biological Activity: Anticancer Potential: The 3-nitro derivative’s nitro group may act as a pharmacophore for cytotoxicity, analogous to 2-aminothiophene derivatives like 6CN, which showed anti-proliferative activity against tumor cells .

Synthesis and Characterization: All analogs are synthesized via Schiff base condensation, but reaction conditions vary. For example, the 3-hydroxy-4-methoxy derivative required isovanillin and was used to coat Fe3O4 nanoparticles , while the 4-chloro derivative emphasized crystallographic analysis . The target compound’s nitrile group (~2200 cm⁻¹ in FTIR) and nitro group (~1520 cm⁻¹, NO₂ asymmetric stretch) align with spectral data of analogs .

Crystallography and Stability :

  • X-ray studies of analogs (e.g., ) reveal triclinic crystal systems (space group P-1) stabilized by O–H···N and C–H···O hydrogen bonds. The 3-nitro group likely introduces additional dipole interactions, affecting packing efficiency.

Thermal Properties :

  • While melting points for the target compound are unreported, related derivatives (e.g., 6CN) melt at 147–148°C , suggesting the nitro derivative may have a higher melting point due to stronger intermolecular forces.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-2-((3-nitrobenzylidene)amino)-tetrahydrobenzo[b]thiophene derivatives?

  • Methodology : The compound is typically synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with substituted aldehydes under acidic conditions (e.g., glacial acetic acid or anhydrous CH₂Cl₂ with catalytic reagents). For example, analogous derivatives were synthesized by refluxing precursors with 3-nitrobenzaldehyde in acetic acid, yielding Schiff base products with confirmed E-configuration via spectroscopic and crystallographic data .
  • Key Steps :

  • Use of anhydrides or aldehydes as electrophiles.
  • Reflux conditions (60–80°C) for 6–12 hours.
  • Purification via recrystallization or reverse-phase HPLC .

Q. How is the E-configuration of the Schiff base moiety confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Single-crystal analysis (e.g., triclinic system with space group P1) provides unambiguous proof of the E-isomer geometry, as seen in structurally similar compounds .
  • NMR spectroscopy : Distinct chemical shifts for the azomethine proton (δ 8.5–9.0 ppm) and coupling patterns in NOESY/ROESY confirm spatial arrangement .
  • IR spectroscopy : Absence of N–H stretching (~3200 cm⁻¹) and presence of C=N stretching (~2220 cm⁻¹) validate imine formation .

Advanced Research Questions

Q. What computational approaches are used to predict conformational stability and electronic properties of this compound?

  • Methods :

  • DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level identifies the lowest-energy conformers. For example, studies on analogous Schiff bases revealed preferred cis orientation of C≡N and substituents relative to the azomethine lone pair .
  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., π→π* transitions at ~350 nm) and correlates with experimental data in DMSO .
  • Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes like DNA gyrase) using AutoDock Vina or Schrödinger Suite .

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups (e.g., nitro at meta position) enhance antiproliferative and antibacterial activity by increasing electrophilicity and membrane penetration. For instance, derivatives with 3-nitro substituents showed IC₅₀ values <10 µM against cancer cell lines (NUGC, MCF-7) .
  • Thiophene ring saturation : The tetrahydrobenzo[b]thiophene core improves metabolic stability compared to unsaturated analogs .
    • Data Contradictions : Some studies report reduced activity with bulky substituents due to steric hindrance, necessitating molecular dynamics simulations to validate binding modes .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

  • Approaches :

  • Dose-response validation : Replicate assays under standardized conditions (e.g., MTT assay with controlled seeding density and incubation time).
  • Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition tests (e.g., β-lactamase) to confirm target engagement .
  • Synchrotron-based crystallography : Resolve binding ambiguities in protein-ligand complexes .

Methodological Challenges and Solutions

Q. How are solubility issues addressed during in vitro bioactivity testing?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl carboxylate) to enhance solubility, as demonstrated in related tetrahydrobenzo[b]thiophene derivatives .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What analytical techniques are critical for purity assessment in multi-step syntheses?

  • Workflow :

  • HPLC-MS : Monitor reaction progress and quantify impurities (e.g., unreacted aldehyde or byproducts).
  • Elemental analysis : Validate C, H, N, S content (±0.3% theoretical) .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability and solvent residue levels .

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